molecular formula C20H16ClFO5 B11153601 methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11153601
M. Wt: 390.8 g/mol
InChI Key: ODRBHYVUTLIYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a unique structure that combines various functional groups. This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 3-fluorobenzyl bromide in the presence of a base, followed by esterification with methyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C20H16ClFO5

Molecular Weight

390.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H16ClFO5/c1-11-14-7-16(21)18(26-10-12-4-3-5-13(22)6-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3

InChI Key

ODRBHYVUTLIYCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.